molecular formula C10H12BrNO B13027260 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine

1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine

Cat. No.: B13027260
M. Wt: 242.11 g/mol
InChI Key: VTOOJKAJFNVJMI-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 3rd position on the phenyl ring, along with a prop-2-enylamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenylprop-2-enylamine, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 5th position of the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenylprop-2-enylamine derivatives.

Scientific Research Applications

1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The prop-2-enylamine side chain allows for interactions with various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)prop-2-enylamine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    1-(5-Bromo-2-methoxyphenyl)prop-2-enylamine: The position of the methoxy group is different, affecting the compound’s properties.

    1-(5-Bromo-3-hydroxyphenyl)prop-2-enylamine: The methoxy group is replaced with a hydroxyl group, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3

InChI Key

VTOOJKAJFNVJMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)N)Br

Origin of Product

United States

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